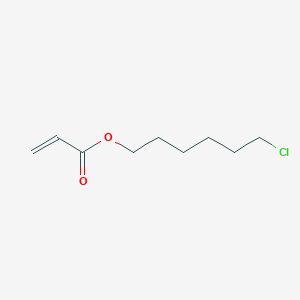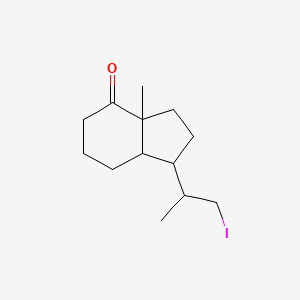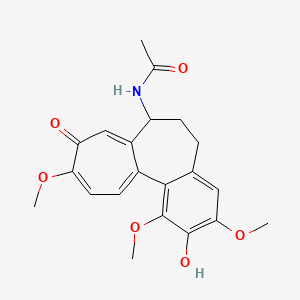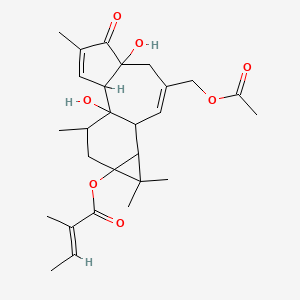
12-Deoxyphorbol 13-angelate 20-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
12-Deoxyphorbol 13-angelate 20-acetate is a diterpenoid compound derived from the Euphorbia genus. This compound is known for its biological activity, particularly its ability to regulate protein kinase C (PKC) family members, which play a crucial role in various cellular processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Deoxyphorbol 13-angelate 20-acetate typically involves the esterification of 12-deoxyphorbol with angelic acid and acetic acid. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound is generally carried out through the extraction of latex from Euphorbia resinifera, followed by purification using chromatographic techniques. The isolated 12-deoxyphorbol is then subjected to esterification reactions to obtain the final product .
化学反応の分析
Types of Reactions: 12-Deoxyphorbol 13-angelate 20-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester functional groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters and amides.
科学的研究の応用
12-Deoxyphorbol 13-angelate 20-acetate has a wide range of applications in scientific research:
作用機序
The primary mechanism of action of 12-Deoxyphorbol 13-angelate 20-acetate involves the activation of PKC. This activation is mediated through the binding of the compound to the C1 domain of PKC, leading to its translocation to the cell membrane and subsequent activation of downstream signaling pathways. These pathways are involved in various cellular processes, including gene expression, cell cycle regulation, and apoptosis .
類似化合物との比較
- 12-Deoxyphorbol 13-acetate
- 12-Deoxyphorbol 13-phenylacetate
- 12-Deoxyphorbol 13-tetradecanoate
Comparison: 12-Deoxyphorbol 13-angelate 20-acetate is unique due to its specific ester functional groups, which confer distinct biological activities compared to other 12-deoxyphorbol derivatives. For instance, while 12-Deoxyphorbol 13-acetate and 12-Deoxyphorbol 13-phenylacetate also activate PKC, their potency and selectivity for different PKC isozymes may vary .
特性
分子式 |
C27H36O7 |
|---|---|
分子量 |
472.6 g/mol |
IUPAC名 |
[8-(acetyloxymethyl)-1,6-dihydroxy-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C27H36O7/c1-8-14(2)23(30)34-26-11-16(4)27(32)19(21(26)24(26,6)7)10-18(13-33-17(5)28)12-25(31)20(27)9-15(3)22(25)29/h8-10,16,19-21,31-32H,11-13H2,1-7H3/b14-8+ |
InChIキー |
ZZTJICHINNSOQL-RIYZIHGNSA-N |
異性体SMILES |
C/C=C(\C)/C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
正規SMILES |
CC=C(C)C(=O)OC12CC(C3(C(C1C2(C)C)C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-bromo-N-[4-cyano-3-(trifluoromethyl)phenyl]-2-hydroxy-2-methylpropanamide](/img/structure/B15124570.png)
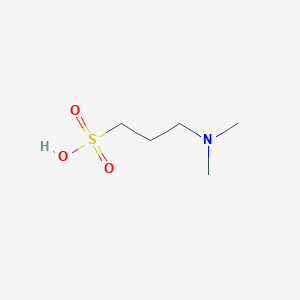
![6-[2-Carboxy-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15124577.png)
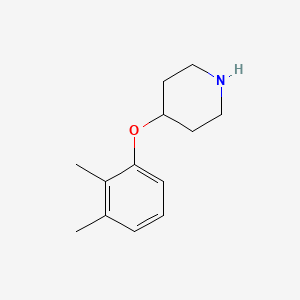
![2-Cyano-3-[3-(2-pyridyl)phenyl]propionic Acid](/img/structure/B15124580.png)
![3-(Boc-amino)-4-[3-(trifluoromethyl)phenyl]butyric Acid](/img/structure/B15124584.png)

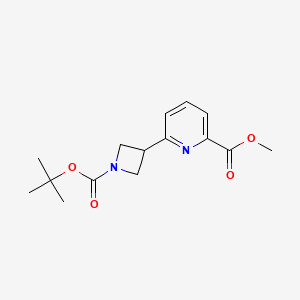
![10-[3-(Dansylamido)propyl]-1,4,7-trithia-10-azacyclododecane](/img/structure/B15124612.png)
![cyclohexanamine;[2-(1,2-dihydroxyethyl)-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B15124613.png)

